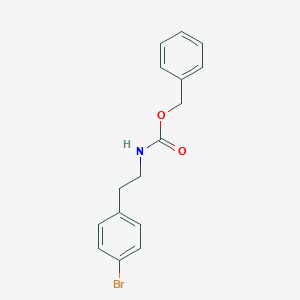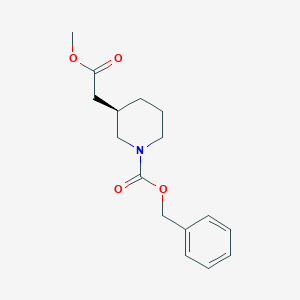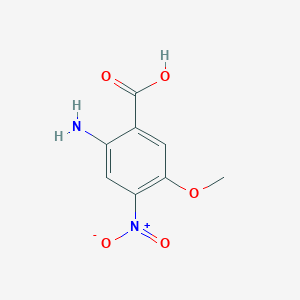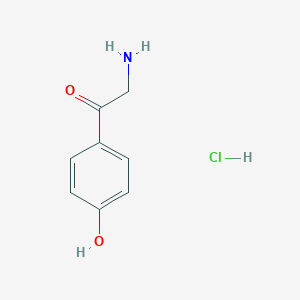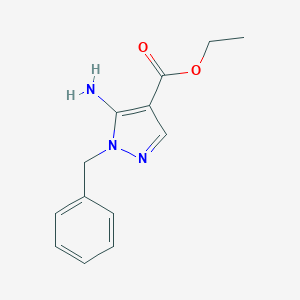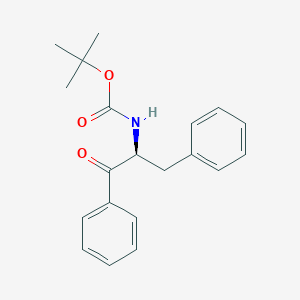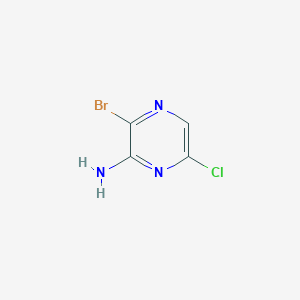
2-Amino-3-bromo-6-chloropyrazine
Overview
Description
2-Amino-3-bromo-6-chloropyrazine is a compound with the molecular formula C4H3BrClN3. It is an organic compound that contains an amino group attached to a pyrazine ring . It has a molecular weight of 208.44 g/mol .
Synthesis Analysis
The synthesis of this compound involves several steps including chlorination, diazotization bromination, ester hydrolysis, carboxyl rearrangement, and removing tert-butyloxycarbonyl . The process is scalable and has the advantages of high yield, simple purification, easy amplification production, and effective and low-cost production .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI codeInChI=1S/C4H3BrClN3/c5-3-4 (7)9-2 (6)1-8-3/h1H, (H2,7,9) . The compound has a topological polar surface area of 51.8 Ų and a complexity of 102 . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s important to note that the compound plays a crucial role in the pharmaceutical industry. It serves as an important intermediate for synthesizing anti-tumor medicaments .Physical And Chemical Properties Analysis
This compound has a molecular weight of 208.44 g/mol . It has a computed XLogP3-AA value of 1.4, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . The compound has one hydrogen bond donor count and three hydrogen bond acceptor counts .Scientific Research Applications
Suzuki Coupling in Chromophore Synthesis
- Synthesis of Luminescent Chromophores: A study by Jones et al. (1996) discussed the preparation of 2-Amino-3-benzoyl-5-bromopyrazine and its application in Suzuki coupling, leading to the pyrazine ring system found in luminescent chromophores like coelenterazine (Jones, Keenan, & Hibbert, 1996).
Optoelectronic Material Development
- Organic Optoelectronic Materials: Meti et al. (2017) reported on the use of pyrazine as a molecular scaffold in organic optoelectronic materials. They developed efficient methods for synthesizing dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, which are promising for optoelectronic applications due to their optical and thermal properties (Meti, Lee, Yang, & Gong, 2017).
Corrosion Inhibition
- Corrosion Inhibitors in Metals: Saha et al. (2016) investigated pyrazine derivatives, including 2-amino-5-bromopyrazine, as potential corrosion inhibitors for metals. Their study used density functional theory (DFT) and molecular dynamics (MD) simulation to demonstrate the effectiveness of these compounds in corrosion inhibition (Saha, Hens, Murmu, & Banerjee, 2016).
Antimicrobial and Tuberculostatic Activity
- Tuberculostatic and Antimicrobial Properties: Research by Foks et al. (1989) showed that 2-Amino-6-chloropyrazine derivatives possess tuberculostatic activity. These compounds were effective against tuberculosis with various MIC (minimum inhibitory concentration) values (Wisterowicz, Foks, Janowiec, & Zwolska-Kwiek, 1989).
Synthesis of Pyrazinyl-Imidazo Derivatives
- Novel Synthesis Methods for Pyrazinyl-Imidazo Derivatives: Raymond et al. (2010) developed a method for synthesizing 3-pyrazinyl-imidazo[1,2-a]pyridines. This synthesis process begins with 2-chloropyrazine and involves various steps, including treatment with N-bromosuccinimide (Raymond, Huang, Ornelas, & Scales, 2010).
Safety and Hazards
The compound is associated with several hazards. It is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-Amino-3-bromo-6-chloropyrazine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for anti-cancer therapies.
Mode of Action
It’s known that the compound interacts with cdk2, potentially inhibiting its activity . This interaction could lead to changes in the cell cycle, affecting cell proliferation and growth.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation, given its interaction with CDK2 . The inhibition of CDK2 can disrupt the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells.
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption , which could impact its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of CDK2. By inhibiting CDK2, the compound could disrupt the cell cycle, leading to cell cycle arrest. This could result in the inhibition of cell proliferation and growth, particularly in cancer cells .
Biochemical Analysis
Biochemical Properties
2-Amino-3-bromo-6-chloropyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an important intermediate for synthesizing SHP2 inhibitors, which are crucial in cancer treatment . The compound’s interactions with biomolecules often involve binding to active sites, leading to either inhibition or activation of enzymatic activity. These interactions are essential for modulating biochemical pathways that are critical for cell survival and proliferation.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK pathway, which is vital for cell division and differentiation . Additionally, it can alter gene expression patterns, leading to changes in protein synthesis and cellular responses. These effects are crucial for understanding how the compound can be used therapeutically, especially in targeting cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These molecular mechanisms are essential for its role in modulating biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert gas conditions at low temperatures . Prolonged exposure to light or higher temperatures can lead to its degradation, affecting its efficacy in biochemical assays. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and organ toxicity. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These metabolic pathways are essential for its pharmacokinetics and pharmacodynamics, influencing its bioavailability and therapeutic efficacy. The compound’s effects on metabolic flux and metabolite levels are critical for understanding its role in cellular metabolism and its potential as a therapeutic agent.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its therapeutic effects, as it needs to reach target sites within cells to exert its biochemical actions.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function . It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is critical for its interactions with biomolecules and its role in modulating cellular processes.
Properties
IUPAC Name |
3-bromo-6-chloropyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClN3/c5-3-4(7)9-2(6)1-8-3/h1H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLCKGGORFPPJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Br)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591730 | |
| Record name | 3-Bromo-6-chloropyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212779-21-0 | |
| Record name | 3-Bromo-6-chloropyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-bromo-6-chloropyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
